2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)acetonitrile
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Overview
Description
2-(4-(4-Methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)acetonitrile is a synthetic compound with intriguing properties due to its structural elements: a triazole ring, piperidine moiety, and nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis often involves multiple steps, starting with the formation of the triazole ring followed by its functionalization to introduce the trifluoromethyl group. Piperidine is then incorporated through nucleophilic substitution or similar reactions. Industrial Production Methods: Scaling up to industrial production involves optimizing these synthetic routes for efficiency and yield, often using catalysts and specific reaction conditions to minimize by-products and maximize purity.
Chemical Reactions Analysis
Types of Reactions: The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Each reaction modifies different parts of the molecule, such as the triazole ring, piperidine, or nitrile group. Common Reagents and Conditions: Oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride are frequently used. Conditions like temperature and pH are crucial to direct the reaction towards desired products. Major Products Formed: Oxidation may lead to hydroxylated derivatives, while reduction can yield amine-containing products. Substitution reactions might introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry: The compound’s unique structure allows it to act as a precursor or intermediate in the synthesis of more complex molecules. Biology: Its potential bioactivity, thanks to the triazole ring, suggests applications in studying enzyme inhibition or receptor binding. Medicine: Could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity. Industry: Utilized in the development of agrochemicals, dyes, and specialized polymers.
Mechanism of Action
The compound’s effects are linked to its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring might form hydrogen bonds or other interactions, modulating the target’s activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
While similar compounds might share the triazole or piperidine moieties, the trifluoromethyl group sets this compound apart, influencing its reactivity and interactions. Similar compounds include:
4-Methyl-5-oxo-3-(trifluoromethyl)-1H-1,2,4-triazole
Piperidin-1-yl acetonitrile
4,5-Dihydro-1H-1,2,4-triazole derivatives
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Properties
IUPAC Name |
2-[4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]piperidin-1-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N5O/c1-17-9(11(12,13)14)16-19(10(17)20)8-2-5-18(6-3-8)7-4-15/h8H,2-3,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFBDBKSGPFZLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)CC#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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